

A Technical Guide to the Identification of Cyanidin 3-Xyloside in Fruit Extracts

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Compound of Interest		
Compound Name:	Cyanidin 3-xyloside	
Cat. No.:	B15592751	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies used to identify and quantify **cyanidin 3-xyloside**, a significant anthocyanin, in fruit extracts. It includes detailed experimental protocols for extraction and analysis, a summary of quantitative data from various fruit sources, and visual workflows to illustrate the key processes involved. This guide is intended to serve as a practical resource for professionals in natural product research and drug development.

Quantitative Analysis of Cyanidin Glycosides in Fruits

Cyanidin 3-xyloside and its related glycosides are found in a variety of fruits, particularly in berries with dark pigmentation. The concentration of these compounds can vary significantly depending on the fruit species, cultivar, and growing conditions. Black raspberries and chokeberries are notably rich sources.[1][2]



Fruit Source	Compound	Mean Concentration (mg/100 g Fresh Weight)	Reference
Black Chokeberry	Cyanidin 3-O-xyloside	45.90	[2][3]
Blackberry (raw, various cultivars)	Cyanidin 3-O-xyloside	9.74 (Range: 4.60 - 17.81)	[4]
Black Raspberry	Cyanidin 3- xylosylrutinoside	Predominant anthocyanin (49-58% of total)	[1]
Black Raspberry	Cyanidin 3-rutinoside	Second most abundant (24-40% of total)	[1]
Red Raspberry	Cyanidin 3- xylosylrutinoside	Identified as a main component	[5]

Experimental Protocols

The accurate identification and quantification of **cyanidin 3-xyloside** require a multi-step approach involving efficient extraction followed by robust analytical techniques.

Extraction of Anthocyanins from Fruit Samples

The goal of the extraction process is to efficiently isolate anthocyanins from the solid fruit matrix while minimizing their degradation.

2.1.1 Solvent Extraction

- Principle: Anthocyanins are typically extracted using solvents that can disrupt plant cell walls
 and solubilize the pigments. Acidification of the solvent is crucial to maintain the stability of
 the anthocyanins in their colored flavylium cation form.
- Protocol:



- Homogenize fresh or frozen fruit samples into a fine pulp.
- Extract the pulp multiple times (typically 3-5 times) with a solvent mixture such as methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1.0% formic acid) at a ratio of approximately 5:1 (solvent volume: sample weight).[6][7][8]
- Combine the extracts and centrifuge at approximately 5,000 x g for 5-10 minutes to pellet solid debris.[7][8]
- Collect the supernatant for further purification or direct analysis. The crude extract can be concentrated using a rotary evaporator at a low temperature (e.g., 30-40°C) if necessary.
 [7]

2.1.2 Ultrasound-Assisted Extraction (UAE)

- Principle: Ultrasound waves create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to more efficient and rapid extraction compared to conventional methods.[5]
- Optimized Protocol (Red Raspberry Example):
 - Use a solvent-to-material ratio of 4:1 (mL/g).[5]
 - Apply ultrasonic power of 400 W.[5]
 - Set the extraction time to 200 seconds.[5]
 - This method has been shown to be highly efficient, yielding approximately 78% of the total red pigments from red raspberries.[5]

Analytical Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the definitive method for identifying and quantifying specific anthocyanins like **cyanidin 3-xyloside**. Nuclear Magnetic Resonance (NMR) is used for unambiguous structural confirmation.[1][9]

2.2.1 High-Performance Liquid Chromatography (HPLC)



- Principle: HPLC separates compounds in a mixture based on their differential interactions
 with a stationary phase (the column) and a mobile phase. Reversed-phase columns are
 most common for anthocyanin analysis.
- Typical Protocol:
 - Column: A reversed-phase C18 or Phenyl Hydride column (e.g., 250 x 4.6 mm, 4 μm particle size) is commonly used.[10][11]
 - Mobile Phase A: Water with an acid modifier, typically 0.1% to 1% formic acid.[10][11]
 - Mobile Phase B: Acetonitrile, often with the same acid concentration.[10][11]
 - Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B (e.g.,
 5%), gradually increasing to elute more hydrophobic compounds. An example gradient is:
 - Start at 5% B.
 - Increase linearly to 21-30% B over 20-30 minutes.[10][12]
 - Increase to 40% B over the next 15 minutes.[10]
 - Flow Rate: 0.4 0.6 mL/min.[10][11]
 - Detection: A Diode Array Detector (DAD) or UV-Vis spectrophotometer is used to monitor the eluent at the characteristic absorbance maximum for anthocyanins (~520 nm).[9]
- 2.2.2 Tandem Mass Spectrometry (LC-MS/MS)
- Principle: MS/MS provides structural information by detecting the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products. This is highly specific and sensitive.
- Protocol:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.[9]

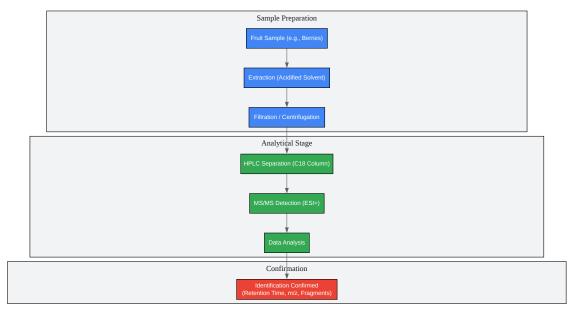


- MS1 Scan: The mass spectrometer first scans for the [M]+ ion of the target compound. For cyanidin 3-xyloside, the molecular formula is C20H19O10+, corresponding to a monoisotopic mass of 419.0978 g/mol .[13]
- MS2 Fragmentation (Collision-Induced Dissociation): The parent ion is selected and fragmented. A characteristic fragmentation pattern for anthocyanin glycosides is the loss of the sugar moiety, resulting in the detection of the aglycone. For any cyanidin glycoside, this yields the cyanidin aglycone fragment with an m/z of 287.[14]
- Quantification: Selected Reaction Monitoring (SRM) mode is used for quantification, where
 the instrument specifically monitors the transition from the parent ion to a characteristic
 fragment ion (e.g., m/z 419 -> 287 for cyanidin 3-xyloside).[15]
- 2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. It is the gold standard for confirming the identity and structure of novel or complex compounds.
- Protocol:
 - The anthocyanin of interest must first be isolated and purified, often using techniques like High-Speed Counter-Current Chromatography (HSCCC).[6][16]
 - The purified compound is dissolved in a deuterated solvent (e.g., CD3OD).
 - Both 1H NMR and 13C NMR spectra are acquired.
 - The resulting spectra are analyzed to confirm the cyanidin backbone, the identity of the sugar (xylose), and the linkage position, confirming the structure as cyanidin 3-xyloside.
 This technique was crucial in confirming the structure of the more complex cyanidin 3-xylosylrutinoside in black raspberries.[1]

Visualized Workflows and Pathways

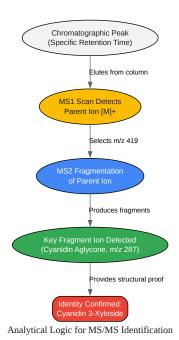
The following diagrams illustrate the key processes involved in the identification of **cyanidin 3- xyloside**.



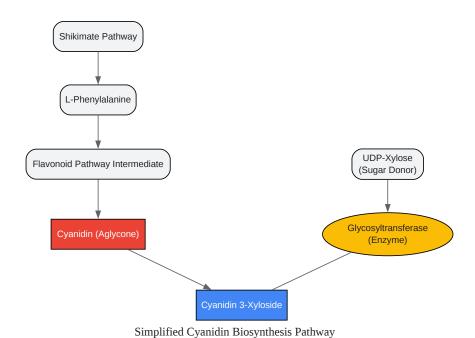


General Workflow for Cyanidin 3-Xyloside Identification









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